Cas no 4299-69-8 (L-Tryptophan benzyl ester)

L-Tryptophan benzyl ester 化学的及び物理的性質
名前と識別子
-
- l-tryptophan benzyl ester 98
- (L)-tryptophan benzyl ester
- L-TRYPTOPHAN BENZYL ESTER
- tryptophan benzyl ester
- BDBM50030124
- L-TRYPTOPHAN BENZYL ESTER 98
- DTXSID50426796
- CS-0044687
- (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid benzyl ester
- AKOS015888881
- TYQYRKDGHAPZRF-INIZCTEOSA-N
- CHEMBL278555
- L-Tryptophan benzyl ester, 98%
- L-Tryptophan benzylester
- BENZYL (2S)-2-AMINO-3-(1H-INDOL-3-YL)PROPANOATE
- 4299-69-8
- Trp-OBzl
- (S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate
- MFCD02683457
- H-Trp-OBzl
- F87461
- SCHEMBL1167914
- 2-Amino-3-(1H-indol-3-yl)-propionic acid benzyl ester
- L-Tryptophan benzyl ester
-
- MDL: MFCD02683457
- インチ: InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m0/s1
- InChIKey: TYQYRKDGHAPZRF-INIZCTEOSA-N
- ほほえんだ: C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C23)N
計算された属性
- せいみつぶんしりょう: 294.13700
- どういたいしつりょう: 294.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 68.1Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 77-80 °C (lit.)
- PSA: 68.11000
- LogP: 3.48140
- 光学活性: [α]20/D +9.9°, c = 1 in ethanol
- ようかいせい: 未確定
L-Tryptophan benzyl ester セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:(BD136811)
L-Tryptophan benzyl ester 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
L-Tryptophan benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L219060-100mg |
L-Tryptophan benzyl ester |
4299-69-8 | 100mg |
$ 125.00 | 2022-06-04 | ||
Chemenu | CM262268-5g |
(S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate |
4299-69-8 | 97% | 5g |
$411 | 2021-06-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-235481-1g |
L-Tryptophan benzyl ester, |
4299-69-8 | ≥98% | 1g |
¥978.00 | 2023-09-05 | |
abcr | AB562396-1g |
L-Tryptophan benzyl ester; . |
4299-69-8 | 1g |
€106.00 | 2024-04-17 | ||
Ambeed | A133757-5g |
(S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate |
4299-69-8 | 97% | 5g |
$181.0 | 2025-02-26 | |
Chemenu | CM262268-5g |
(S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate |
4299-69-8 | 97% | 5g |
$411 | 2023-02-02 | |
Apollo Scientific | OR46743-5g |
L-Tryptophan benzyl ester |
4299-69-8 | 94% | 5g |
£104.00 | 2025-02-20 | |
eNovation Chemicals LLC | D138804-100g |
L-TRYPTOPHANBENZYLESTER98 |
4299-69-8 | 95% | 100g |
$1350 | 2024-08-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L921453-1g |
L-TRYPTOPHAN BENZYL ESTER |
4299-69-8 | 98% | 1g |
¥1,187.10 | 2022-01-10 | |
TRC | L219060-250mg |
L-Tryptophan benzyl ester |
4299-69-8 | 250mg |
$ 260.00 | 2022-06-04 |
L-Tryptophan benzyl ester 関連文献
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Claire Rannoux,Fanny Roussi,Marie-Thérèse Martin,Fran?oise Guéritte Org. Biomol. Chem. 2011 9 4873
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Zhaoqin Jiang,Hui Yang,Xiao Han,Jie Luo,Ming Wah Wong,Yixin Lu Org. Biomol. Chem. 2010 8 1368
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Rik H. Verschueren,Philippe Gilles,Seger Van Mileghem,Wim M. De Borggraeve Org. Biomol. Chem. 2021 19 5782
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J. E. Saxton Nat. Prod. Rep. 1984 1 21
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Michael J. Evans,Garrett M. Morris,Jane Wu,Arthur J. Olson,Erik J. Sorensen,Benjamin F. Cravatt Mol. BioSyst. 2007 3 495
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Atsushi Kimishima,Hiroki Kato,Keijin Nakaguro,Masayoshi Arai Org. Biomol. Chem. 2022 20 5397
L-Tryptophan benzyl esterに関する追加情報
L-Tryptophan Benzyl Ester: A Comprehensive Overview
The compound with CAS No 4299-69-8, commonly referred to as L-Tryptophan Benzyl Ester, is a significant molecule in the fields of biochemistry and pharmacology. This compound is a derivative of L-Tryptophan, an essential amino acid, and is formed by esterification with benzyl alcohol. The resulting structure introduces unique properties that make it valuable in various applications, particularly in drug development and biochemical research.
L-Tryptophan Benzyl Ester has garnered attention due to its potential in modulating serotonin pathways. Recent studies have highlighted its role in influencing neurotransmitter synthesis, which has implications for treating conditions such as depression and anxiety. Researchers have explored its ability to cross the blood-brain barrier more efficiently than free L-Tryptophan, making it a promising candidate for targeted therapies.
The synthesis of L-Tryptophan Benzyl Ester involves a multi-step process that ensures high purity and stability. Advanced techniques, such as enzymatic catalysis and chromatographic purification, are employed to optimize yield and maintain the integrity of the molecule. These methods align with current trends in green chemistry, emphasizing sustainability and efficiency in chemical production.
One of the most exciting developments involving L-Tryptophan Benzyl Ester is its application in peptide synthesis. As a protected amino acid derivative, it facilitates the construction of complex peptide sequences with high precision. This has been particularly beneficial in the development of biologics and vaccines, where precise molecular architecture is critical for efficacy.
Recent advancements in computational chemistry have also shed light on the structural dynamics of L-Tryptophan Benzyl Ester. Molecular modeling studies reveal that the benzyl group enhances the molecule's hydrophobicity, which influences its interactions within biological systems. This insight has informed the design of new analogs with improved pharmacokinetic profiles.
In terms of therapeutic applications, L-Tryptophan Benzyl Ester is being investigated for its potential in neuroprotection and anti-inflammatory therapies. Preclinical studies suggest that it may exert neuroprotective effects by mitigating oxidative stress and reducing neuroinflammation. These findings underscore its potential as a versatile agent in addressing multifaceted neurological disorders.
The global market for amino acid derivatives is experiencing growth driven by increasing demand from pharmaceuticals and nutraceuticals sectors. Within this context, L-Tryptophan Benzyl Ester is positioned as a key ingredient due to its versatility and bioavailability. Its inclusion in dietary supplements targeting mental health and cognitive function reflects its rising popularity among consumers seeking natural solutions.
Looking ahead, ongoing research aims to further elucidate the mechanisms underlying the biological activity of L-Tryptophan Benzyl Ester. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical applications. Additionally, innovations in manufacturing processes are anticipated to enhance scalability and reduce production costs, making this compound more accessible for widespread use.
In conclusion, L-Tryptophan Benzyl Ester (CAS No 4299-69-8) stands at the intersection of cutting-edge research and practical application. Its unique properties, combined with advancements in synthesis and understanding, position it as a pivotal molecule in advancing healthcare solutions. As research continues to uncover new dimensions of its potential, this compound is poised to play an increasingly important role in both therapeutic development and nutritional science.
4299-69-8 (L-Tryptophan benzyl ester) 関連製品
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